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Cat. No.: B8104127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
bis-PEG23-endo-BCN is a high-purity, monodisperse, homobifunctional linker designed for

advanced bioconjugation applications. This reagent features two terminal endo-

Bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily and specifically

react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC). The two BCN groups are connected by a long-chain polyethylene glycol (PEG)

spacer consisting of 23 ethylene glycol units.

The SPAAC reaction is a cornerstone of "click chemistry" and is characterized by its

bioorthogonality, meaning it proceeds with high efficiency and specificity under mild,

physiological conditions (e.g., neutral pH and room temperature) without the need for cytotoxic

copper catalysts.[1] This makes bis-PEG23-endo-BCN an ideal tool for covalently linking two

azide-containing biomolecules or for creating complex molecular architectures in sensitive

biological systems.

The extensive PEG spacer enhances the solubility and reduces aggregation of the resulting

bioconjugates in aqueous buffers, often helping to preserve the native conformation and

function of conjugated proteins.[2][3] Key applications of bis-PEG23-endo-BCN include the

synthesis of Proteolysis Targeting Chimeras (PROTACs), the creation of bispecific antibodies,

the development of targeted drug delivery systems, and the assembly of protein-protein

conjugates.[4][5]
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Chemical and Physical Properties
A summary of the key chemical and physical properties of bis-PEG23-endo-BCN is provided in

the table below for easy reference.

Property Value Reference

Molecular Formula C70H124N2O27

Molecular Weight 1425.75 g/mol

Purity Typically >95%

Spacer Arm
PEG23 (Polyethylene glycol,

23 units)

Reactive Groups
2 x endo-Bicyclo[6.1.0]nonyne

(BCN)

Reactivity
Reacts with azide (-N₃) groups

via SPAAC

Solubility

Soluble in DMSO and other

common organic solvents.

Solubility in aqueous buffers is

enhanced by the PEG spacer.

For in vivo applications,

formulations with DMSO,

PEG300, Tween-80, and saline

have been described.

Storage

Store at -20°C, protected from

light. For stock solutions, store

at -80°C for up to 6 months or

-20°C for up to 1 month.

Mechanism of Action: Two-Step Sequential SPAAC
Conjugation
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The symmetric nature of bis-PEG23-endo-BCN allows for a two-step sequential conjugation

strategy to link two different azide-functionalized molecules (Molecule A-N₃ and Molecule B-

N₃).

First Conjugation Step: One of the BCN groups on the bis-PEG23-endo-BCN linker reacts

with the azide group of the first molecule (Molecule A-N₃) to form a stable triazole linkage.

This reaction is typically performed with an excess of the bis-BCN linker to favor the

formation of the mono-conjugated intermediate.

Purification (Optional but Recommended): The mono-conjugated intermediate (Molecule A-

linker-BCN) can be purified from the excess unreacted bis-BCN linker to ensure the

homogeneity of the final product.

Second Conjugation Step: The remaining BCN group on the purified mono-conjugated

intermediate is then reacted with the azide group of the second molecule (Molecule B-N₃) to

form the final A-linker-B conjugate.

This sequential approach provides precise control over the assembly of the final bioconjugate,

which is particularly crucial in the synthesis of heterodimeric constructs like PROTACs and

bispecific antibodies.
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Step 1: First Conjugation

Step 2: Second Conjugation

Molecule A-N₃

Molecule A-linker-BCN

SPAAC

bis-PEG23-endo-BCN

Molecule A-linker-BCN

Purification

Molecule B-N₃

Final Conjugate
(Molecule A-linker-Molecule B)

SPAAC

Click to download full resolution via product page

Sequential SPAAC conjugation workflow using bis-PEG23-endo-BCN.

Experimental Protocols
The following protocols provide a general framework for the use of bis-PEG23-endo-BCN in

bioconjugation. Optimization of reaction conditions, including stoichiometry, concentration, and

incubation time, may be necessary for specific applications.

Protocol 1: General Procedure for Protein-Protein
Conjugation
This protocol describes a two-step sequential approach for conjugating two different azide-

modified proteins (Protein A-N₃ and Protein B-N₃).
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Materials:

Protein A-N₃ (in a suitable buffer, e.g., PBS, pH 7.4)

Protein B-N₃ (in a suitable buffer, e.g., PBS, pH 7.4)

bis-PEG23-endo-BCN

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Quenching Reagent (e.g., Azido-PEG4-amine or other small molecule azide)

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography)

Procedure:

Step 1: Formation of the Mono-Conjugated Intermediate (Protein A-linker-BCN)

Reagent Preparation:

Prepare a stock solution of bis-PEG23-endo-BCN in anhydrous DMSO (e.g., 10 mM).

Ensure Protein A-N₃ is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

First Conjugation Reaction:

Add a 5- to 10-fold molar excess of the bis-PEG23-endo-BCN stock solution to the

Protein A-N₃ solution. The final concentration of DMSO should be kept below 10% (v/v) to

minimize protein denaturation.

Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with

gentle mixing.

Purification of the Mono-Conjugated Intermediate:

Remove the excess unreacted bis-PEG23-endo-BCN linker using a suitable purification

method, such as SEC or dialysis. This step is crucial to prevent the formation of
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homodimers of Protein B in the next step.

Characterize the purified mono-conjugated intermediate by SDS-PAGE and/or mass

spectrometry to confirm successful conjugation.

Step 2: Formation of the Final Protein-Protein Conjugate

Second Conjugation Reaction:

To the purified Protein A-linker-BCN, add a 1.5- to 3-fold molar excess of Protein B-N₃.

Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 24-48

hours, with gentle mixing.

Quenching (Optional):

To cap any unreacted BCN groups, add a 10-fold molar excess of a small molecule azide

quenching reagent and incubate for an additional 1-2 hours at room temperature.

Final Purification and Characterization:

Purify the final protein-protein conjugate from unreacted Protein A-linker-BCN and excess

Protein B-N₃ using an appropriate chromatographic method (e.g., SEC or affinity

chromatography).

Analyze the purified conjugate by SDS-PAGE, which should show a new band

corresponding to the higher molecular weight of the conjugate. Further characterization

can be performed using mass spectrometry and functional assays.

Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines the synthesis of a PROTAC by linking an azide-functionalized E3 ligase

ligand (E3-N₃) and an azide-functionalized target protein ligand (POI-N₃) using bis-PEG23-
endo-BCN.

Materials:

E3 Ligase Ligand-N₃
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Protein of Interest Ligand-N₃

bis-PEG23-endo-BCN

Anhydrous DMSO or DMF

Purification system (e.g., Preparative HPLC)

Procedure:

Reagent Preparation:

Dissolve E3-N₃ and bis-PEG23-endo-BCN in anhydrous DMSO or DMF.

First Conjugation:

React E3-N₃ with a 3- to 5-fold molar excess of bis-PEG23-endo-BCN at room

temperature for 2-4 hours.

Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated

intermediate (E3-linker-BCN).

Purification of the Intermediate:

Purify the E3-linker-BCN intermediate from excess bis-BCN linker using preparative

HPLC.

Second Conjugation:

Dissolve the purified E3-linker-BCN and a 1.2-fold molar excess of POI-N₃ in DMSO or

DMF.

Allow the reaction to proceed at room temperature for 4-16 hours.

Monitor the formation of the final PROTAC molecule by LC-MS.

Final Purification and Characterization:

Purify the final PROTAC molecule by preparative HPLC.
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Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Quantitative Data Summary
The efficiency of SPAAC reactions is a critical parameter for successful bioconjugation. The

following table summarizes typical reaction kinetics and conditions for BCN-azide

cycloadditions. Note that specific rates can vary depending on the steric and electronic

properties of the azide-containing molecule and the reaction conditions.

Parameter Value Notes

Second-Order Rate Constant

(k₂) for endo-BCN

~0.29 M⁻¹s⁻¹ (with benzyl

azide in CD₃CN/D₂O)

The endo isomer of BCN is

slightly more reactive than the

exo isomer.

Typical Reaction Time 2-48 hours

Dependent on reactant

concentrations, temperature,

and the specific biomolecules

being conjugated.

Typical Reaction Temperature 4°C to 37°C

The reaction proceeds

efficiently at room temperature,

but lower temperatures can be

used to maintain the stability of

sensitive biomolecules.

pH Range 6.0 - 8.5

The SPAAC reaction is

generally insensitive to pH

within this range.

Recommended Molar Ratio

(Linker:Molecule 1)
5:1 to 10:1

For the first conjugation step to

favor mono-conjugation.

Recommended Molar Ratio

(Intermediate:Molecule 2)
1:1.5 to 1:3

For the second conjugation

step.

Logical Relationships and Workflows
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The following diagram illustrates the decision-making process and general workflow for a

bioconjugation experiment using bis-PEG23-endo-BCN.

Define Bioconjugation Goal
(e.g., Protein-Protein Conjugate, PROTAC)

Prepare Azide-Functionalized
Molecules (A-N₃ and B-N₃)

Prepare bis-PEG23-endo-BCN
Stock Solution

Step 1: First Conjugation
(A-N₃ + excess bis-BCN)

Purify Mono-Conjugated
Intermediate (A-linker-BCN)

Characterize Intermediate
(SDS-PAGE, MS)

Step 2: Second Conjugation
(A-linker-BCN + B-N₃)

Purify Final Conjugate

Characterize Final Conjugate
(SDS-PAGE, MS, Functional Assays)

Final Bioconjugate
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8104127?utm_src=pdf-body-img
https://www.benchchem.com/product/b8104127?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/catalog/bioconjugation-reagents
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_using_t_Boc_N_amido_PEG10_Br.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8369675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8369675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322761/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_and_Evaluation_using_a_Bdp_FL_peg4_tco_Linker.pdf
https://www.benchchem.com/product/b8104127#how-to-use-bis-peg23-endo-bcn-in-bioconjugation
https://www.benchchem.com/product/b8104127#how-to-use-bis-peg23-endo-bcn-in-bioconjugation
https://www.benchchem.com/product/b8104127#how-to-use-bis-peg23-endo-bcn-in-bioconjugation
https://www.benchchem.com/product/b8104127#how-to-use-bis-peg23-endo-bcn-in-bioconjugation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8104127?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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